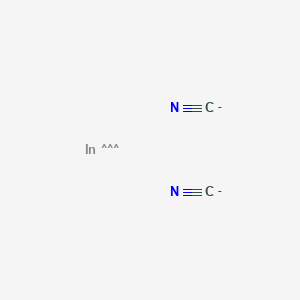

Indium dicyanide

Description

Dicyanides (compounds containing the [C≡N]⁻ ligand) are a class of inorganic or organometallic compounds with diverse structural and functional properties. These include germanium dicyanide (Ge(CN)₂), bismuth dicyanide derivatives (e.g., Ph₃Bi(CN)₂), palladium dicyanide (Pd(CN)₂), and alkaline earth dicyanides (e.g., Ca(CN)₂). Their synthesis, stability, and applications vary significantly based on the central metal and substituents .

Properties

CAS No. |

14834-18-5 |

|---|---|

Molecular Formula |

C2InN2-2 |

Molecular Weight |

166.85 g/mol |

InChI |

InChI=1S/2CN.In/c2*1-2;/q2*-1; |

InChI Key |

UZXQOVJNWDVYQQ-UHFFFAOYSA-N |

SMILES |

[C-]#N.[C-]#N.[In] |

Canonical SMILES |

[C-]#N.[C-]#N.[In] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Dicyanide Compounds

Functional and Reactivity Comparisons

Germanium vs. Bismuth Dicyanides :

Ge(CN)₂ exhibits higher reactivity in cycloaddition and insertion reactions due to its electron-deficient Ge center , whereas Ph₃Bi(CN)₂ is more thermally stable but less reactive, reflecting the inertness of bismuth(III) .Alkaline Earth Dicyanides (Ca, Mg, Ba) :

These compounds are prone to hydrolysis and thermal decomposition. For example, Ca(CN)₂ exists in equilibrium with CaCN₂ above 623 K, limiting its practical utility .BCD Derivatives :

Substituted benzyloxy carbonimidoyl dicyanides (e.g., BCD03 with para-dichloro groups) show potent inhibition of bacterial Type III secretion systems (T3SS), with IC₅₀ values as low as 117.7 µM. Para-substituted halogens or nitro groups enhance activity due to electronic effects .

Hypothetical Comparison with Indium Dicyanide

- Synthesis : Likely via metathesis (e.g., InCl₃ + AgCN → In(CN)₂ + AgCl).

- Structure : Possibly polymeric or ionic, depending on oxidation state (In⁺ or In³⁺).

Key Research Findings and Gaps

- Ge(CN)₂ : Theoretical studies predict a singlet ground state with Ge–C bond lengths of 1.97–2.01 Å . Experimental data on its anion/cation radicals are lacking.

- BCD Derivatives : Structure-activity relationships highlight para-substitutions as critical for T3SS inhibition, but toxicity profiles remain unstudied .

- Indium Dicyanide: No experimental data exist in the provided evidence, necessitating future studies on synthesis and stability.

Q & A

Basic Research Questions

Q. What established methodologies are effective for synthesizing indium dicyanide, and what parameters influence its purity and yield?

- Methodological Answer : Indium dicyanide can be synthesized via solid-state reactions (e.g., heating indium metal with cyanide precursors under inert atmospheres) or solvent-based methods (e.g., dissolving indium salts in aqueous cyanide solutions). Key parameters include stoichiometric ratios, reaction temperature (optimized between 150–300°C for solid-state synthesis), and solvent polarity. Characterization via X-ray diffraction (XRD) and elemental analysis is critical to confirm crystallinity and stoichiometry .

- Example Table :

| Method | Temperature Range | Solvent System | Key Characterization Techniques | Common Impurities |

|---|---|---|---|---|

| Solid-state reaction | 150–300°C | N/A | XRD, SEM-EDS | Unreacted In, C |

| Solvent-based | 25–80°C | H₂O/MeCN | FTIR, ICP-OES | Residual solvents |

Q. How can researchers characterize the thermodynamic stability of indium dicyanide under varying environmental conditions?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess decomposition temperatures and phase transitions. Computational methods like density functional theory (DFT) can predict stability by calculating Gibbs free energy changes. Experimental data should be cross-validated with humidity-controlled XRD to study hygroscopic effects .

Q. What spectroscopic techniques are most reliable for identifying cyanide bonding modes in indium dicyanide?

- Methodological Answer : Raman and FTIR spectroscopy are primary tools for detecting C≡N stretching vibrations (typically 2000–2200 cm⁻¹). X-ray photoelectron spectroscopy (XPS) can resolve indium-cyanide bonding via In 3d and N 1s core-level shifts. For ambiguous results, isotopic labeling (e.g., ¹³C-enriched cyanide) enhances spectral resolution .

Advanced Research Questions

Q. How should experimental designs address contradictions between computational predictions and observed reactivity of indium dicyanide?

- Methodological Answer : Discrepancies often arise from oversimplified computational models (e.g., neglecting solvation effects or defect structures). Researchers should:

- Perform ab initio molecular dynamics (AIMD) simulations incorporating solvent molecules.

- Compare experimental XPS valence band spectra with DFT-predicted electronic structures.

- Use synchrotron-based XAFS to probe local indium coordination environments in situ .

Q. What strategies resolve data inconsistencies in indium dicyanide’s catalytic activity across different studies?

- Methodological Answer : Inconsistent catalytic data may stem from surface contamination or varying defect densities. Mitigation strategies include:

- Standardizing pretreatment protocols (e.g., annealing under H₂/Ar).

- Quantifying surface defects via positron annihilation spectroscopy.

- Reporting turnover frequencies (TOFs) with normalized surface area metrics .

Q. How can researchers optimize experimental setups to study indium dicyanide’s reaction mechanisms with electrophilic substrates?

- Methodological Answer : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation at millisecond timescales. Isotopic labeling (e.g., ¹⁵N cyanide) combined with mass spectrometry tracks ligand exchange pathways. Controlled-potential electrolysis can isolate redox-active intermediates .

Q. What methodologies validate the reproducibility of indium dicyanide’s magnetic properties across synthetic batches?

- Methodological Answer : Employ SQUID magnetometry under identical field strengths (e.g., 0.1–5 T) and temperatures (2–300 K). Batch-to-batch variations require statistical analysis (e.g., ANOVA) of ≥3 independent syntheses. Pair with neutron diffraction to correlate magnetic moments with crystal structures .

Methodological Best Practices

- Data Validation : Always report uncertainties in measurements (e.g., ±0.05 Å in XRD lattice parameters) and use error propagation models for derived quantities .

- Interdisciplinary Approaches : Combine spectroscopic, computational, and synthetic data to address gaps in mechanistic understanding .

- Ethical Replicability : Document synthesis and characterization protocols in detail to enable independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.